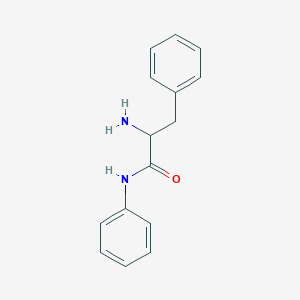

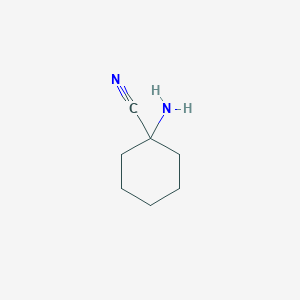

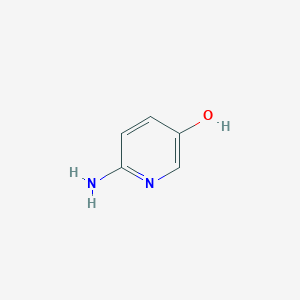

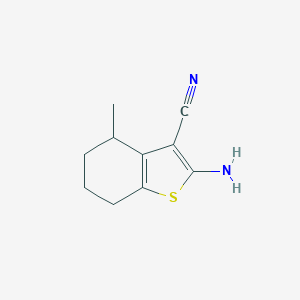

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There is a paper that discusses the solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Aplicaciones Científicas De Investigación

Reactivity and Derivative Formation

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has shown to be a versatile compound in chemical synthesis. It reacts with substituted benzylidenemalononitriles to yield benzothieno[2,3-d]pyrimidine derivatives. Its reactions with acetylenic esters and ketones produce enamino-ketones and enaminopyrano[2,3-c]pyrazole derivatives. These reactions underscore its potential in forming a range of organic compounds with varied structural frameworks and possible applications in material science or pharmacology (Youssef, 2009).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

The compound is also a precursor in synthesizing pyrrolobenzo[b]thieno[1,4]diazepines. These derivatives are formed by converting the compound into a pyrrol-1-yl derivative, followed by reduction to an amine, which is used in further synthetic pathways. This indicates its utility in constructing complex heterocyclic structures, which are often a significant part of many biologically active molecules (El-Kashef et al., 2007).

Crystallographic Studies

Crystallographic analysis of derivatives of this compound, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has provided insights into its molecular structure, including the orientation of substituent groups and stabilization by intra- and intermolecular hydrogen bonds. This knowledge is crucial for understanding the compound's reactivity and interaction with other molecules, which is valuable in materials science and pharmacology (Vasu et al., 2004).

Applications in Medicinal Chemistry

Synthesis of Biologically Active Compounds

The compound serves as a starting material for synthesizing various biologically active molecules. For instance, it is involved in the synthesis of Schiff bases, which exhibit antibacterial activities. This underscores its potential as a building block in pharmaceutical chemistry, where it could be used to develop new therapeutic agents (Khan et al., 2013).

Antimicrobial and Antioxidant Properties

Compounds synthesized from 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, such as novel thienopyrimidines and triazolothienopyrimidines, have demonstrated promising antimicrobial activities. Moreover, some derivatives have shown antioxidant properties, indicating the compound's relevance in developing agents with potential health benefits or preservative properties (Shetty et al., 2009).

Propiedades

IUPAC Name |

2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6-3-2-4-8-9(6)7(5-11)10(12)13-8/h6H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATZWLWPXSJZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C(S2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

CAS RN |

60598-69-8 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-4-methylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60598-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

A: The molecular formula of the compound is C10H12N2S []. The structure consists of a thiophene ring fused to a cyclohexene ring. The cyclohexene ring adopts a half-chair conformation and has a methyl substituent at position 4. There is an amino group at position 2 and a nitrile group at position 3 of the thiophene ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.